ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Electronics

Procuring generic nitrobenzenesulfonyl piperidine carboxylates without regioisomeric specification risks irreproducible SAR and failed library enumeration. This specific 3-carboxylate, meta-nitro regioisomer delivers the correct spatial orientation for nipecotic-acid-derived pharmacophores (GABA transporter, LCE inhibitor programs). • Ethyl ester boosts logP ~1.5-2.0 units vs. free acid, enabling intracellular target engagement and passive membrane diffusion. • Meta-nitro group permits late-stage reduction to an aniline handle for diversity-oriented derivatization. • N-sulfonamide linkage confers enhanced metabolic stability over N-alkyl piperidine analogs. Supplied with full analytical characterization; in-stock availability for immediate dispatch.

Molecular Formula C14H18N2O6S
Molecular Weight 342.37
CAS No. 494825-72-8
Cat. No. B2771975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
CAS494825-72-8
Molecular FormulaC14H18N2O6S
Molecular Weight342.37
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O6S/c1-2-22-14(17)11-5-4-8-15(10-11)23(20,21)13-7-3-6-12(9-13)16(18)19/h3,6-7,9,11H,2,4-5,8,10H2,1H3
InChIKeyLCIZKAKLWFRKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-Nitrobenzenesulfonyl)piperidine-3-carboxylate: Structural Identity & Procurement


Ethyl 1-(3-nitrobenzenesulfonyl)piperidine-3-carboxylate (CAS 494825-72-8) is a heterocyclic building block combining a piperidine ring with an N-sulfonyl-3-nitrophenyl group and a 3-ethyl carboxylate substituent . It belongs to the sulfonylpiperidine carboxylate class, which has been explored for inhibition of long-chain fatty acyl elongase (LCE) and other targets [1]. Unlike generic piperidine derivatives, the precise combination of meta-nitro substitution, 3-carboxylate ester regioisomerism, and sulfonamide linkage confers distinct physicochemical properties and reactivity profiles that directly impact downstream synthetic utility and biological screening outcomes .

Meta-nitro sulfonamide provides distinct electronic and steric profile for targeted SAR studies
3-Carboxylate regioisomer aligns with GABA-uptake pharmacophore orientation
Orthogonal handles (nitro, ester, sulfonamide) enable sequential derivatization

Ethyl 1-(3-Nitrobenzenesulfonyl)piperidine-3-carboxylate: Non-Interchangeable with Analogs


Within the sulfonylpiperidine carboxylate family, small structural perturbations—such as relocating the nitro group from meta to para, shifting the ester from C3 to C4, or hydrolyzing the ester to the free acid—can profoundly alter electronic distribution, steric environment, and hydrogen-bonding capacity . These changes affect not only intrinsic reactivity (e.g., reduction potential, hydrolysis rate) but also biological target engagement, as demonstrated by the divergent GABAergic activities of isomeric piperidine-3-carboxylic acid (nipecotic acid) versus piperidine-4-carboxylic acid (isonipecotic acid) [1]. Consequently, procuring a generic “nitrobenzenesulfonyl piperidine carboxylate” without precise regioisomeric specification risks irreproducible synthesis, failed library enumeration, or misleading structure–activity relationship (SAR) interpretation [1].

Nitro Regioisomer (meta vs para)

Meta-to-para shift alters sulfonamide electronic character (σmeta 0.71 vs σpara 0.78), which may modify reactivity and binding; meta isomer is essential for reproducing literature SAR.

Carboxylate Regioisomer (3- vs 4-)

Moving the ester from C3 to C4 changes pharmacophore orientation; parent carboxylic acids display divergent GABAergic profiles, suggesting 3-substitution is required for uptake-related pharmacophore studies.

Ethyl Ester vs Free Acid

Ethyl ester increases calculated lipophilicity, affecting passive permeability and protecting-group utility; substitution with free acid may reduce cell-based assay compatibility and synthetic versatility.

Quantitative Differentiation Evidence


Meta- vs. Para-Nitro Regioisomer Differentiation

The target compound bears a 3-nitrobenzenesulfonyl group, whereas the commercially available 4-nitro isomer (ethyl 1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylate, CAS not reported) places the nitro group in the para position . The meta-nitro substitution alters the dipole moment and electron-withdrawing character of the aryl sulfonamide, as evidenced by Hammett σmeta (0.71) versus σpara (0.78) values for the NO₂ group [1]. This electronic difference modulates the sulfonamide N–H acidity (meta: pKa ~9.5–10; para: pKa ~9.0–9.5, estimated from substituted benzenesulfonamide series) [1]. Additionally, the meta isomer presents a distinct steric profile that can influence binding pocket complementarity in target-based screens .

Meta vs Para Nitro
Reported
Δσ = 0.07 σmeta 0.71 | σpara 0.78
Electronic difference influences SAR interpretation; meta-nitro regioisomer is required for literature-consistent reactivity.
Based on Hammett constants; compound-specific data not reported.
Medicinal Chemistry Structure-Activity Relationship Sulfonamide Electronics

3- vs. 4-Carboxylate Regioisomer Impact

The target compound positions the ethyl carboxylate at C3 of the piperidine ring, whereas the 4-carboxylate regioisomer (ethyl 1-(3-nitrobenzenesulfonyl)piperidine-4-carboxylate, CAS 625106-78-7) places the ester at C4 . In the broader piperidinecarboxylic acid series, the 3-substituted isomer (nipecotic acid) acts as a GABA reuptake inhibitor, while the 4-substituted isomer (isonipecotic acid) is a GABA receptor agonist [1]. This functional divergence stems from the different spatial orientation of the carboxylate pharmacophore. Although direct comparative data for the N-sulfonylated derivatives are not yet published, the conformational preference and vector of the C3 ester create a distinct exit vector for further elaboration (e.g., amide coupling, reduction) compared to the C4 ester, offering synthetic orthogonality .

3- vs 4-Carboxylate
Class-level
Nipecotic acid (3-COOH)
GABA uptake inhibitor
IC50 ~2-10 µM
vs
Isonipecotic acid (4-COOH)
GABA receptor agonist
EC50 ~10-50 µM
Regioisomer determines pharmacophore direction; 3-substitution aligns with GABA uptake inhibitor studies.
Parent acid pharmacology; sulfonylated derivatives not directly compared.
Synthetic Chemistry Piperidine Conformation GABA Transporter

Ethyl Ester vs. Free Acid: Prodrug & Permeability Advantage

The target compound is the ethyl ester of 1-(3-nitrobenzenesulfonyl)piperidine-3-carboxylic acid (CAS 321970-60-9) [1]. Esterification increases calculated logP by approximately 1.5–2.0 units relative to the free acid (estimated logP: acid ~1.2; ethyl ester ~2.8–3.2) [2]. This lipophilicity enhancement improves passive membrane permeability, a critical factor for cell-based assays and in vivo studies. While no published parallel permeability assay directly compares the two, the general prodrug principle—ester masking of carboxylate to enhance absorption—is well-established [2]. The ethyl ester also serves as a protecting group during multi-step synthesis, enabling selective elaboration at other positions before late-stage hydrolysis.

Ester vs Acid logP
Reported
ΔlogP ≈ +1.5 to +2.0 Ethyl ester logP 2.8–3.2 | Acid logP 1.2–1.5
Increased lipophilicity may improve passive cell permeability; supports intracellular target engagement studies.
In silico prediction; experimental permeability not reported.
Prodrug Design Lipophilicity Membrane Permeability

Sulfonamide vs. N-Benzyl Metabolic Stability

The target compound features an N-sulfonamide linkage, distinguishing it from N-aryl or N-benzyl piperidine analogs. Sulfonamides generally exhibit enhanced metabolic stability compared to N-alkyl or N-benzyl piperidines due to reduced susceptibility to N-dealkylation by cytochrome P450 enzymes [1]. In a related sulfonylpiperidine series, the N-sulfonamide derivatives displayed significantly longer half-lives in human liver microsome assays (t₁/₂ > 60 min for sulfonamide; t₁/₂ < 15 min for corresponding N-benzyl analog) [1]. Although compound-specific microsomal stability data for CAS 494825-72-8 itself are not publicly available, the sulfonamide motif is a recognized strategy for improving metabolic robustness in medicinal chemistry campaigns [1][2].

Metabolic Stability
Class-level
>4-fold longer t₁/₂ Sulfonamide t₁/₂ >60 min | N-Benzyl t₁/₂
N-Sulfonamide class associated with longer microsomal half-life; supports metabolic stability screening.
Class-level microsomal data; compound-specific stability not available.
Metabolic Stability Sulfonamide Cytochrome P450

Key Application Scenarios


Focused Library Synthesis for GABA/LCE Targets

The 3-carboxylate regioisomer provides the correct spatial orientation for engaging nipecotic-acid-derived pharmacophores, as established by the distinct biological activities of piperidine-3-carboxylic acid versus piperidine-4-carboxylic acid [1]. The meta-nitro group further enables late-stage reduction to an aniline handle for diversity-oriented derivatization [2]. Procurement of this specific regioisomer ensures synthetic routes align with GABA transporter or LCE inhibitor SAR programs.

Cell-Based Screening: Passive Permeability

The ethyl ester form enhances calculated logP by approximately 1.5–2.0 units over the free acid [1], improving passive diffusion across cell membranes. This makes the compound suitable for intracellular target-based phenotypic screens where the free carboxylic acid analog would exhibit insufficient permeability. The ester can be hydrolyzed intracellularly by esterases to release the active acid moiety if prodrug activation is desired [1].

Multi-Step Synthesis with Orthogonal Protecting Groups

The ethyl ester serves as a masked carboxylic acid, allowing chemists to perform transformations on the nitro group (reduction, diazotization, cross-coupling) or at the piperidine ring without interference [1]. Late-stage saponification then reveals the free acid for amide coupling or bioconjugation. The 3-nitrobenzenesulfonyl group itself can be used as a masked amine via reduction to the aniline, offering a second diversification point [2].

Metabolic Stability Profiling of Sulfonamide Piperidines

The N-sulfonamide linkage in the target compound is associated with enhanced metabolic stability relative to N-alkyl or N-benzyl piperidines [1]. Researchers exploring structure-metabolism relationships can use this scaffold as a metabolically robust starting point, comparing clearance rates against matched N-alkyl analogs to quantify the sulfonamide advantage in their specific assay system.

Application
Selection Property
Validation Focus
GABA/LCE Library Synthesis
3-Carboxylate regioisomer for uptake-inhibitor pharmacophore alignment
Regiochemical fidelity in SAR reproduction
Cell-Based Permeability Screening
Ethyl ester for improved passive diffusion
Intracellular hydrolysis and target engagement assays
Multi-Step Synthesis
Ethyl ester as masked carboxylic acid; orthogonal protecting group
Selective transformations without ester interference
Metabolic Stability Profiling
N-Sulfonamide linkage for metabolic stability
Microsomal half-life and CYP clearance comparison
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